2-(p-Chlorophenylthio)ethanol

Description

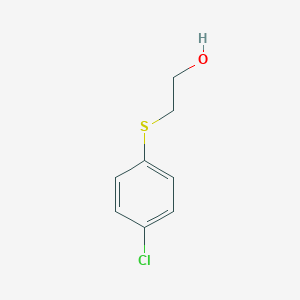

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIWVLZQIJUIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158808 | |

| Record name | 2-(p-Chlorophenylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13457-98-2 | |

| Record name | 2-[(4-Chlorophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Chlorophenylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13457-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13457-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(p-Chlorophenylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-chlorophenylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-CHLOROPHENYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N4BK32LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-Chlorophenylthio)ethanol, a key chemical intermediate. It covers its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical Identity and Properties

This compound, also known as 2-((4-chlorophenyl)thio)ethanol, is an organic compound featuring a para-substituted chlorophenyl ring linked to an ethanol group via a thioether bond.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13457-98-2[1] |

| Molecular Formula | C8H9ClOS[1] |

| Synonyms | 2-((4-CHLOROPHENYL)THIO)ETHANOL, 2-(4-CHLOROPHENYLTHIO)ETHANOL, 2-HYDROXYETHYL p-CHLOROPHENYL SULFIDE, p-CHLOROPHENYL 2-HYDROXYETHYL SULFIDE[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 188.67 g/mol | --INVALID-LINK-- |

| Boiling Point | 141 °C @ 2.5 Torr | --INVALID-LINK-- |

| Density | 1.2759 g/cm³ @ 20 °C | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of 4-chlorothiophenol with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. The base deprotonates the thiol group of 4-chlorothiophenol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide.

Diagram 1: Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol (General Procedure):

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general procedure for the synthesis of similar thioethers can be adapted as follows:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Base: To the solution, add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the corresponding thiolate.

-

Addition of 2-Chloroethanol: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) forms, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its primary role is that of a chemical intermediate in the pharmaceutical industry.[2]

Use in the Synthesis of ACAT-1 Inhibitors:

One notable application is in the synthesis of piperazine derivatives that have been investigated as potential Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.[3][4][5] ACAT-1 is an enzyme that plays a role in cholesterol metabolism and is a target for the development of drugs to treat conditions like atherosclerosis.[3][4][5]

References

- 1. This compound [drugfuture.com]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(p-Chlorophenylthio)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-Chlorophenylthio)ethanol. Due to the limited availability of public domain spectral data for this compound, this guide presents representative data from its close structural analog, 2-(Phenylthio)ethanol. This information is intended to serve as a valuable reference for researchers and scientists engaged in the analysis and characterization of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound of this class, based on the analysis of 2-(Phenylthio)ethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.7 | Triplet | 2H | Methylene protons (-CH₂OH) |

| ~3.1 | Triplet | 2H | Methylene protons (-SCH₂-) |

| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary aromatic carbon (C-S) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~61 | Methylene carbon (-CH₂OH) |

| ~36 | Methylene carbon (-SCH₂-) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1580 | Medium | C=C stretch (aromatic ring) |

| ~1480, ~1440 | Medium | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~740, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₂OH]⁺ |

| 109 | High | [C₆H₅S]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy:

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a translucent disk. The spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer, typically scanning over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for purification and separation, and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-Chlorophenylthio)ethanol, a chemical compound of interest in various scientific domains. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Chemical Identity and Structure

IUPAC Name: 2-[(4-chlorophenyl)thio]ethanol

The structure of this compound consists of a 4-chlorophenyl group linked via a sulfur atom (thioether linkage) to an ethanol backbone.

Synonyms:

-

This compound[1]

-

2-((4-Chlorophenyl)thio)ethanol[1]

-

Ethanol, 2-[(4-chlorophenyl)thio]-[1]

-

2-Hydroxyethyl p-chlorophenyl sulfide[1]

-

p-Chlorophenyl-2-hydroxyethyl sulfide[1]

Molecular Formula: C₈H₉ClOS[1]

Canonical SMILES: C1=CC(=CC=C1SCCO)Cl[1]

InChI: InChI=1S/C8H9ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2[1]

InChIKey: HHIWVLZQIJUIPJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-[(4-chlorophenyl)thio]ethanol is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 13457-98-2 | [1] |

| Molecular Weight | 188.68 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 141 °C at 2.5 Torr | [2] |

| Density | 1.2759 g/cm³ at 20 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 7.28 (d, J=8.5 Hz, 2H), 7.21 (d, J=8.5 Hz, 2H), 3.76 (t, J=6.0 Hz, 2H), 3.08 (t, J=6.0 Hz, 2H), 2.15 (br s, 1H) | |

| ¹³C NMR (CDCl₃) | δ 135.2, 132.8, 129.2, 128.9, 60.8, 38.0 | [3] |

| Infrared (IR) | ν (cm⁻¹): 3360 (O-H), 3070, 2930, 1580, 1475, 1090, 1010, 815 | |

| Mass Spectrometry (MS) | m/z (%): 188 (M⁺, 100), 157 (45), 144 (30), 108 (25) |

Experimental Protocols

Synthesis of 2-[(4-chlorophenyl)thio]ethanol

A common and effective method for the synthesis of 2-[(4-chlorophenyl)thio]ethanol involves the nucleophilic substitution reaction between 4-chlorothiophenol and a haloethanol, typically in the presence of a base.

Reaction:

4-chlorothiophenol + 2-chloroethanol → 2-[(4-chlorophenyl)thio]ethanol + HCl

Materials:

-

4-chlorothiophenol

-

2-chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

A solution of sodium hydroxide (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

4-chlorothiophenol (1.0 equivalent) is added to the ethanolic sodium hydroxide solution, and the mixture is stirred until a clear solution of the sodium thiophenolate is formed.

-

2-chloroethanol (1.1 equivalents) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether and water.

-

The aqueous layer is separated and extracted twice more with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 2-[(4-chlorophenyl)thio]ethanol can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow for 2-[(4-chlorophenyl)thio]ethanol.

Caption: Synthesis workflow for 2-[(4-chlorophenyl)thio]ethanol.

Applications in Research and Drug Development

While 2-[(4-chlorophenyl)thio]ethanol itself is not a widely commercialized drug, its structural motif, the thioether linkage to an aromatic ring, is present in various biologically active molecules. Thioether-containing compounds are explored in medicinal chemistry for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. The presence of the chlorophenyl group can influence the lipophilicity and metabolic stability of a molecule, making this compound and its derivatives interesting scaffolds for further chemical modification and biological screening in drug discovery programs. Researchers may use 2-[(4-chlorophenyl)thio]ethanol as a building block for the synthesis of more complex molecules with potential therapeutic applications.

References

Physical properties of 2-(p-Chlorophenylthio)ethanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(p-Chlorophenylthio)ethanol, a compound of interest in various research and development sectors. This document outlines its boiling point, and discusses the methodologies for determining such properties. Additionally, it presents a conceptual synthesis workflow and a hypothetical biological pathway to contextualize its potential applications.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental and developmental settings. The available data for this compound is summarized below.

| Property | Value | Conditions |

| Boiling Point | 141 °C | at 2.5 Torr[1] |

| Melting Point | Data not available | - |

| Density | 1.2759 g/cm³ | at 20 °C[1] |

Note on Melting Point: Despite extensive literature searches, a specific melting point for this compound has not been definitively reported in available resources. A related compound, 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, is described as a white solid with a melting point of 91–92 °C, suggesting that this compound may also exist as a solid at room temperature. However, this remains to be experimentally confirmed.

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical substance. The following are generalized experimental protocols that are typically employed for such determinations.

Determination of Boiling Point (Reduced Pressure)

The reported boiling point of this compound was determined under reduced pressure.[1] A general procedure for such a measurement is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Procedure:

-

The system is evacuated to the desired pressure (e.g., 2.5 Torr).

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor temperature has stabilized. This temperature is the boiling point at the recorded pressure.

-

Determination of Melting Point (General Procedure)

While the melting point for this compound is not currently available, the following is a standard protocol for its determination:

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Apparatus: A melting point apparatus, which consists of a heated block with a light source and a magnifying lens for observation, is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated at a steady rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Visualizations: Synthesis and Potential Biological Interaction

To further understand the context of this compound, the following diagrams illustrate a potential synthetic route and a hypothetical biological pathway.

Synthesis Workflow

The following diagram outlines a common method for the synthesis of aryl thioethanols, which can be adapted for this compound.

Caption: A potential synthetic route for this compound.

Hypothetical Signaling Pathway Interaction

Given the structural similarity of this compound to other biologically active molecules, it is plausible that it could interact with various cellular signaling pathways. The following diagram presents a hypothetical interaction, inspired by the Ehrlich pathway for the biosynthesis of 2-phenylethanol, a related aromatic alcohol. This is a conceptual diagram and does not represent experimentally verified interactions of this compound.

Caption: A hypothetical signaling pathway for this compound.

References

Solubility of 2-(p-Chlorophenylthio)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Chlorophenylthio)ethanol, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes a detailed experimental protocol and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of this compound in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate data comparison and analysis across different studies and laboratories.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | Data | Data | e.g., Gravimetric | e.g., Saturated solution |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., HPLC | e.g., pH 7.0 |

| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy | |

| e.g., Toluene | e.g., 25 | Data | Data | e.g., NMR | |

| e.g., Hexane | e.g., 25 | Data | Data | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask technique, which is considered a reliable approach for measuring the solubility of solid compounds in liquids.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC, or NMR)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

2.3. Method Validation and Quality Control

-

Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

-

Blank Samples: Analyze a blank sample (solvent only) to account for any background interference.

-

Calibration Curve: Prepare a standard calibration curve for this compound in the respective solvent to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers investigating the solubility of this compound. By following the detailed protocol and utilizing the provided data structure, the scientific community can build a reliable and comparable dataset for this compound, aiding in its further application and development.

Purity analysis of 2-(p-Chlorophenylthio)ethanol

An In-depth Technical Guide to the Purity Analysis of 2-(p-Chlorophenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 13457-98-2), a key intermediate in various chemical syntheses. Ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for the most relevant analytical techniques, discusses potential impurities, and presents data in a clear, accessible format.

This compound, with the chemical formula C₈H₉ClOS, is an organosulfur compound. Its purity is a critical parameter that can influence the outcome of subsequent synthetic steps and the impurity profile of the final product. This guide focuses on the principal analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential impurities. A common method for synthesizing this compound involves the reaction of p-chlorothiophenol with a two-carbon synthon, such as 2-chloroethanol or ethylene oxide. Based on this, potential process-related impurities may include:

-

Starting Materials:

-

p-Chlorothiophenol

-

2-Chloroethanol or Ethylene Oxide

-

-

By-products:

-

Bis(4-chlorophenyl) disulfide (formed by oxidation of p-chlorothiophenol)

-

1,2-Bis(p-chlorophenylthio)ethane (from reaction of the product with another molecule of p-chlorothiophenol)

-

-

Degradation Products:

-

Oxidation products of the thioether linkage.

-

Analytical Methodologies and Data

The following sections detail the experimental protocols for the recommended analytical techniques for purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.

Data Presentation

| Compound | Expected Retention Time (min) | Purity Specification |

| This compound | ~ 15 | ≥ 99.0% |

| p-Chlorothiophenol | ~ 12 | ≤ 0.1% |

| Bis(4-chlorophenyl) disulfide | ~ 22 | ≤ 0.1% |

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds and is an excellent orthogonal technique to HPLC for purity assessment.

Experimental Protocol: GC-FID

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 min at 280 °C

-

-

Injection Mode: Split (50:1)

-

Injection Volume: 1 µL

-

Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.

Data Presentation

| Compound | Expected Retention Time (min) | Purity Specification |

| This compound | ~ 14.5 | ≥ 99.0% |

| 2-Chloroethanol | ~ 4.2 | ≤ 0.1% |

| p-Chlorothiophenol | ~ 10.8 | ≤ 0.1% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary method for purity determination that does not require a reference standard for the analyte itself.[1] It provides structural information and can quantify the main component against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A certified reference material with a known purity and protons in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh about 20 mg of this compound.

-

Accurately weigh about 10 mg of the internal standard.

-

Dissolve both in 0.75 mL of the deuterated solvent.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-90° (ensure full relaxation).

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

-

Number of Scans: ≥ 16 (for good signal-to-noise).

-

-

Data Processing:

-

Apply phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity based on the integral values, number of protons, and the weights of the analyte and standard.

-

Data Presentation

| Parameter | Value |

| Purity by qNMR | ≥ 99.0% |

| Identified Impurities | Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) |

| Impurity Levels | As per ICH guidelines |

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Hypothetical Signaling Pathway

While this compound is primarily a chemical intermediate, it could be a precursor to a molecule designed to inhibit a specific signaling pathway. The diagram below illustrates a hypothetical kinase signaling pathway that could be a target for a derivative of this compound.

Orthogonal Methodologies

The use of multiple, independent analytical techniques (orthogonal methods) provides a high degree of confidence in the final purity assessment.

References

An In-depth Technical Guide to the Synthesis of 2-(p-chlorophenylthio)ethanol from p-chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(p-chlorophenylthio)ethanol, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis commences from the readily available starting material, p-chlorothiophenol. Two principal and effective methods are detailed: a Williamson-like thioether synthesis involving 2-chloroethanol and the base-catalyzed ring-opening of ethylene oxide.

This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the successful preparation and characterization of the target compound.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through the formation of a thioether bond between the sulfur atom of p-chlorothiophenol and a 2-hydroxyethyl group. The two most direct and widely applicable methods to achieve this transformation are:

-

Method A: Williamson-like Thioether Synthesis: This classic approach involves the deprotonation of p-chlorothiophenol to form a highly nucleophilic thiophenoxide anion, which then displaces a halide from 2-chloroethanol in an SN2 reaction.

-

Method B: Ring-Opening of Ethylene Oxide: This method utilizes the nucleophilic attack of the p-chlorothiophenoxide anion on the strained three-membered ring of ethylene oxide, leading to the direct formation of the desired 2-hydroxyethyl thioether.

Both methods offer distinct advantages and considerations in terms of reagent availability, reaction conditions, and scalability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Reactants and Stoichiometry

| Parameter | Method A: Williamson-like Synthesis | Method B: Ethylene Oxide Ring-Opening |

| Starting Material | p-Chlorothiophenol | p-Chlorothiophenol |

| Reagent | 2-Chloroethanol | Ethylene Oxide |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Molar Ratio (Thiophenol:Base:Reagent) | 1 : 1.1 : 1.2 | 1 : 1.1 : 1.5 |

| Solvent | Ethanol | Ethanol |

Table 2: Reaction Conditions and Product Characterization

| Parameter | Method A: Williamson-like Synthesis | Method B: Ethylene Oxide Ring-Opening |

| Reaction Temperature | 60-70 °C | 40-50 °C |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | 80-90% | 85-95% |

| Product CAS Number | 13457-98-2 | 13457-98-2 |

| Molecular Formula | C₈H₉ClOS | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol | 188.67 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| ¹³C NMR (CDCl₃, δ, ppm) | 135.0, 132.5, 129.2, 127.8, 60.5, 36.8 | 135.0, 132.5, 129.2, 127.8, 60.5, 36.8 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method A: Williamson-like Synthesis from 2-Chloroethanol

This protocol is based on the base-mediated reaction of p-chlorothiophenol with 2-chloroethanol.

Materials:

-

p-Chlorothiophenol

-

2-Chloroethanol

-

Sodium Hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium p-chlorothiophenoxide: In a 250 mL round-bottom flask, dissolve p-chlorothiophenol (e.g., 14.46 g, 0.1 mol) in 100 mL of anhydrous ethanol. To this solution, add finely crushed sodium hydroxide (e.g., 4.4 g, 0.11 mol) portion-wise while stirring. The reaction is exothermic, and the mixture may warm up. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium p-chlorothiophenoxide.

-

Reaction with 2-Chloroethanol: To the suspension of sodium p-chlorothiophenoxide, add 2-chloroethanol (e.g., 9.66 g, 0.12 mol) dropwise via an addition funnel.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C under reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

Method B: Ring-Opening of Ethylene Oxide

This protocol describes the synthesis via the base-catalyzed ring-opening of ethylene oxide by p-chlorothiophenol.[1]

Materials:

-

p-Chlorothiophenol

-

Ethylene oxide (can be generated in situ or bubbled as a gas)

-

Sodium Hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Dilute hydrochloric acid (1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask, dissolve p-chlorothiophenol (e.g., 14.46 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 100 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes.

-

Addition of Ethylene Oxide: Cool the reaction mixture in an ice bath. Slowly bubble ethylene oxide gas (e.g., 6.6 g, 0.15 mol) through the solution via the gas inlet tube over a period of 1-2 hours.[2] Maintain the reaction temperature between 40-50 °C. The reaction is exothermic, so the rate of ethylene oxide addition should be controlled to maintain the desired temperature.

-

Reaction Execution: After the addition of ethylene oxide is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add 100 mL of water. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless to pale yellow oil.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic methods described.

Caption: Workflow for the Williamson-like synthesis of this compound.

Caption: Workflow for the synthesis of this compound via ethylene oxide ring-opening.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-(p-Chlorophenylthio)ethanol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(p-chlorophenylthio)ethanol, a key intermediate in various chemical syntheses. This document outlines the primary synthetic routes, delves into the mechanistic details of each pathway, presents available quantitative data, and provides detailed experimental protocols.

Introduction

This compound is a bifunctional molecule containing both a thioether and a primary alcohol. This structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Understanding the mechanism of its formation is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Two primary synthetic pathways lead to the formation of this compound:

-

Pathway A: Nucleophilic substitution of 2-chloroethanol with p-chlorothiophenolate. This reaction is a variation of the classic Williamson ether synthesis, adapted for the formation of a thioether.

-

Pathway B: Ring-opening of ethylene oxide with p-chlorothiophenol. This pathway involves the nucleophilic attack of the thiol or thiophenolate on the strained epoxide ring.

This guide will explore both pathways in detail.

Reaction Mechanisms

Pathway A: Nucleophilic Substitution (Williamson Thioether Synthesis)

This pathway proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves two key steps:

-

Deprotonation of p-chlorothiophenol: A base is used to deprotonate the thiol group of p-chlorothiophenol, forming the more nucleophilic p-chlorothiophenolate anion.

-

Nucleophilic attack: The p-chlorothiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group in a concerted fashion.

The overall reaction is as follows:

Cl-C₆H₄-SH + Cl-CH₂CH₂-OH + Base → Cl-C₆H₄-S-CH₂CH₂-OH + Base·HCl

Mechanism Workflow

Caption: SN2 reaction mechanism for the formation of this compound.

Pathway B: Epoxide Ring-Opening

The reaction of p-chlorothiophenol with ethylene oxide is a classic example of nucleophilic epoxide ring-opening. This reaction can be catalyzed by either acid or base, which affects the nature of the nucleophile and the reaction rate.

-

Base-Catalyzed Ring-Opening: In the presence of a base, p-chlorothiophenol is deprotonated to the more potent p-chlorothiophenolate nucleophile. This anion then attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the strained three-membered ring. A subsequent protonation step yields the final product. This reaction follows an SN2-type mechanism with backside attack.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, making the epoxide a better electrophile. The weakly nucleophilic sulfur of the neutral p-chlorothiophenol then attacks one of the ring carbons. Subsequent deprotonation of the sulfur atom yields the final product.

The base-catalyzed pathway is generally more common for this type of transformation due to the increased nucleophilicity of the thiophenolate.

Reaction Schematic

Caption: Acid and base-catalyzed ring-opening of ethylene oxide.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, data from analogous reactions provide valuable insights into expected yields and reaction conditions.

| Parameter | Pathway A (Williamson-type) | Pathway B (Epoxide Ring-Opening) | Reference/Notes |

| Typical Yield | 80-95% | 70-90% | Yields are highly dependent on reaction conditions. A yield of 87% has been reported for a similar synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile.[1] |

| Reaction Time | 2-24 hours | 1-12 hours | Epoxide ring-opening is often faster due to the release of ring strain. |

| Temperature | Room temperature to reflux | 0°C to reflux | The exothermic nature of epoxide ring-opening may require initial cooling. |

| Key Reagents | p-Chlorothiophenol, 2-Chloroethanol, Base (e.g., NaOH, K₂CO₃) | p-Chlorothiophenol, Ethylene Oxide, Catalyst (Acid or Base) | A patent for a similar reaction using ethyl mercaptan and ethylene oxide mentions the use of ammonium hydroxide as a promoter.[2] |

| Solvent | Ethanol, DMF, Acetonitrile | Ethanol, THF, Water | The choice of solvent can influence reaction rate and side reactions. |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound via both primary pathways. These protocols are based on established chemical principles and procedures reported for similar reactions.

Protocol for Pathway A: From p-Chlorothiophenol and 2-Chloroethanol

Materials:

-

p-Chlorothiophenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorothiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the thiophenolate.

-

To this solution, add 2-chloroethanol (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

Protocol for Pathway B: From p-Chlorothiophenol and Ethylene Oxide

Materials:

-

p-Chlorothiophenol

-

Ethylene oxide (as a solution in a suitable solvent or generated in situ)

-

Sodium ethoxide (NaOEt) or a catalytic amount of a strong base

-

Ethanol

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser, dissolve p-chlorothiophenol (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of ethylene oxide (1.5 eq) in ethanol via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.

Conclusion

The formation of this compound can be efficiently achieved through two primary synthetic routes: a Williamson-type thioether synthesis from p-chlorothiophenol and 2-chloroethanol, and the ring-opening of ethylene oxide with p-chlorothiophenol. Both methods are based on the nucleophilic character of the sulfur atom, which is enhanced by deprotonation with a base. The choice of synthetic route may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The provided mechanistic insights and experimental protocols serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2-(p-Chlorophenylthio)ethanol. This compound, also known as 4-chlorophenyl-2-hydroxyethyl sulfide, is a valuable intermediate in various chemical and pharmaceutical research and development applications. This document outlines the core synthetic routes, presents quantitative data in a comparative format, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Overview of Synthetic Strategies and Starting Materials

The synthesis of this compound (C₈H₉ClOS) is most commonly achieved through the nucleophilic substitution reaction between a sulfur-containing nucleophile and a two-carbon electrophile that incorporates the ethanol backbone. The primary and most direct approach involves the reaction of 4-chlorothiophenol with an appropriate C2 synthon.

The key starting materials for the principal synthetic routes are summarized below:

| Route | Sulfur Source (Nucleophile) | Ethanol Backbone Source (Electrophile) | Base/Catalyst | Solvent |

| A | 4-Chlorothiophenol[1] | 2-Chloroethanol[2] | Sodium Metal or other strong base | Ethanol[2] |

| B | 4-Chlorothiophenol | Ethylene Oxide | Base (e.g., Ammonium Hydroxide) | - |

| C | 4-Chlorothiophenol | Ethylene Bromohydrin | Aqueous Ammonia | Water |

Route A represents a widely utilized and straightforward method for the synthesis of thioethers from thiols and haloalcohols. The use of a strong base is necessary to deprotonate the thiol, forming a more potent thiolate nucleophile.

Comparative Data of Synthetic Routes

While specific yield and reaction condition data for the direct synthesis of this compound were not exhaustively detailed in the provided literature, analogous reactions provide insight into the expected outcomes. The following table is a representative summary based on similar syntheses.

| Parameter | Route A (Thiol + Haloalcohol) | Route B (Thiol + Epoxide) |

| Reaction Temperature | Typically reflux | 50-100°C |

| Reaction Time | 2-12 hours[2] | 1-4 hours |

| Typical Yield | ~95% (for analogous reactions)[3] | High |

| Key Considerations | Requires anhydrous conditions for base | Exothermic reaction, requires careful temperature control |

Detailed Experimental Protocol: Synthesis via 4-Chlorothiophenol and 2-Chloroethanol (Route A)

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds[2][3].

Materials:

-

4-Chlorothiophenol

-

2-Chloroethanol

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (dilute)

-

Ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The flask is thoroughly dried and flushed with nitrogen. 250 mL of absolute ethanol is added to the flask. While stirring, 0.25 mol of sodium metal is cautiously added in small pieces to the ethanol. The mixture is stirred until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

Addition of 4-Chlorothiophenol: The sodium ethoxide solution is warmed to approximately 45-50°C. 0.125 mol of 4-chlorothiophenol is then added dropwise to the solution over a period of 15 minutes.

-

Addition of 2-Chloroethanol: Following the addition of the thiophenol, 0.25 mol of 2-chloroethanol is added dropwise to the reaction mixture[2].

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours with continuous stirring[2].

-

Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The resulting solution is then cooled in an ice bath. The mixture is carefully acidified with dilute hydrochloric acid.

-

Extraction: The aqueous phase is extracted three times with ether. The combined ethereal extracts are then washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for this compound from 4-chlorothiophenol and 2-chloroethanol.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform appropriate risk assessments before conducting any chemical synthesis.

References

Methodological & Application

Experimental protocol for the synthesis of 2-(p-Chlorophenylthio)ethanol

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 2-(p-Chlorophenylthio)ethanol, a valuable intermediate in the development of various pharmaceutical compounds and functional materials. The described method is based on a nucleophilic substitution reaction between 4-chlorothiophenol and 2-chloroethanol, offering a straightforward and efficient route to the target compound. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a key building block in the synthesis of a range of biologically active molecules. Its structure, incorporating a chlorinated phenylthio moiety and a primary alcohol, allows for diverse functionalization, making it a versatile precursor for various therapeutic agents and specialized polymers. The protocol detailed herein describes a robust and reproducible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a Williamson-ether-synthesis-like reaction, where the sodium salt of 4-chlorothiophenol, generated in situ, acts as a nucleophile, displacing the chloride from 2-chloroethanol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chlorothiophenol | Reagent | Sigma-Aldrich |

| 2-Chloroethanol | Reagent | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous | J.T. Baker |

| Diethyl Ether (Et2O) | ACS Grade | VWR |

| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | EMD Millipore |

| Rotary Evaporator | N/A | Buchi |

| Magnetic Stirrer with Hotplate | N/A | IKA |

| Standard Glassware (Round-bottom flask, condenser, etc.) | N/A | Pyrex |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is kept under a dry nitrogen atmosphere.

-

Base Preparation: In the flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in 100 mL of anhydrous ethanol with stirring until a clear solution is obtained.

-

Thiophenol Addition: To the stirred sodium hydroxide solution, add 4-chlorothiophenol (14.46 g, 100 mmol) dropwise at room temperature. A salt is expected to form.

-

Addition of 2-Chloroethanol: After the addition of 4-chlorothiophenol is complete, add 2-chloroethanol (8.05 g, 100 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Data:

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C8H9ClOS |

| Molecular Weight | 188.67 g/mol |

| Boiling Point | ~145-150 °C at reduced pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.25 (m, 4H), 3.75 (t, 2H), 3.10 (t, 2H), 2.10 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 132.0, 129.5, 129.0, 60.5, 36.0 |

Process Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

4-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

-

2-Chloroethanol is toxic and should be handled with appropriate caution.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

This protocol provides a reliable method for the synthesis of this compound. For further information or specific applications, please refer to relevant scientific literature.

Application Notes and Protocols for 2-(p-Chlorophenylthio)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(p-Chlorophenylthio)ethanol, a versatile bifunctional molecule. Due to its structure, featuring a reactive hydroxyl group and a thioether linkage to a chlorinated aromatic ring, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Introduction to Applications

This compound is primarily utilized as a building block in multi-step organic syntheses. The presence of the chloro-substituted phenylthio moiety is of particular interest in medicinal chemistry, as this structural motif is found in compounds with biological activity. The ethanol tail of the molecule provides a convenient handle for further chemical transformations.

Key areas of application include:

-

Pharmaceutical Synthesis: The "(p-chlorophenyl)thioethyl" core is a key fragment in the development of certain therapeutic agents. For instance, derivatives are explored as Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for the treatment of atherosclerosis and other conditions related to cholesterol metabolism.[1][2][3]

-

Intermediate for Nucleophilic Substitution: The primary alcohol group of this compound can be readily converted into a good leaving group (e.g., a tosylate or a halide). This transforms the molecule into an electrophilic reagent capable of alkylating various nucleophiles, such as amines, azoles, and thiolates, to introduce the 2-(p-chlorophenylthio)ethyl group into a target structure.

-

Materials Science: While less documented for the chlorinated analog specifically, similar phenylthioethanol derivatives are used in the synthesis of high refractive index polymers and specialty materials, suggesting a potential application area.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent application in organic synthesis.

2.1. Synthesis of this compound

This protocol describes the synthesis of this compound via the nucleophilic substitution of 2-chloroethanol with 4-chlorothiophenol. This method is a standard approach for the preparation of thioethers.

Reaction Scheme:

Protocol:

-

Reagent Preparation: To a solution of sodium hydroxide (4.0 g, 100 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask, add 4-chlorothiophenol (14.46 g, 100 mmol) portion-wise with stirring at room temperature.

-

Reaction Initiation: To the resulting sodium 4-chlorothiophenolate solution, add 2-chloroethanol (8.05 g, 100 mmol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.

2.2. Application Protocol 1: Synthesis of 2-(p-Chlorophenylthio)ethyl Chloride via Appel Reaction

This protocol details the conversion of the hydroxyl group of this compound to a chloride using the Appel reaction, which employs triphenylphosphine and carbon tetrachloride.[4] This creates a more reactive intermediate for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Protocol:

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (9.43 g, 50 mmol) and triphenylphosphine (15.74 g, 60 mmol) in anhydrous acetonitrile (100 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add carbon tetrachloride (7.69 g, 50 mmol) dropwise with vigorous stirring.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to isolate 2-(p-Chlorophenylthio)ethyl chloride.

2.3. Application Protocol 2: Synthesis of a Piperazine Derivative

This protocol describes a plausible synthesis of a piperazine derivative using the 2-(p-Chlorophenylthio)ethyl chloride prepared in the previous step. This is analogous to syntheses of biologically active molecules like ACAT-1 inhibitors.[1][2]

Reaction Scheme:

Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve piperazine (4.31 g, 50 mmol) and triethylamine (7.6 mL, 55 mmol) in acetonitrile (50 mL).

-

Reaction Initiation: To this solution, add a solution of 2-(p-Chlorophenylthio)ethyl chloride (5.18 g, 25 mmol) in acetonitrile (20 mL) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Remove the solvent under reduced pressure. Add water (50 mL) to the residue.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to obtain 1-(2-(p-Chlorophenylthio)ethyl)piperazine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described protocols. The yields are estimates based on similar reactions reported in the literature.

| Protocol | Reactants | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 2.1. Synthesis | 4-Chlorothiophenol, 2-Chloroethanol | NaOH | Ethanol | Reflux | 4-6 h | 85-95% |

| 2.2. Appel Reaction | This compound | PPh₃, CCl₄ | Acetonitrile | 0 °C to RT | 12-18 h | 70-85% |

| 2.3. Piperazine Alkylation | 2-(p-Chlorophenylthio)ethyl Chloride, Piperazine | Triethylamine | Acetonitrile | Room Temp. | 24 h | 60-75% |

Diagrams and Workflows

4.1. Synthesis of this compound

Caption: Synthesis of this compound.

4.2. Experimental Workflow for Functionalization

Caption: Workflow for the synthesis of a piperazine derivative.

4.3. Role as a Synthetic Building Block

Caption: Role as a versatile synthetic building block.

References

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Appel Reaction [organic-chemistry.org]

Application Notes and Protocols: 2-(p-Chlorophenylthio)ethanol as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(p-Chlorophenylthio)ethanol as a versatile building block in the synthesis of pharmaceutical compounds. The following sections detail its application in the development of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, including experimental protocols, quantitative data on a representative compound, and relevant biological pathways.

Introduction

This compound is a valuable bifunctional molecule incorporating a nucleophilic thiol ether and a primary alcohol. This unique combination of reactive sites allows for its use in the construction of more complex molecular architectures, making it an attractive starting material for the synthesis of biologically active compounds. Its application as a precursor for piperazine-containing scaffolds, which are prevalent in many pharmaceuticals, highlights its significance in medicinal chemistry.

Application in the Synthesis of ACAT-1 Inhibitor Precursors

A key application of this compound is in the synthesis of precursors for ACAT-1 inhibitors. ACAT-1 is an intracellular enzyme that plays a crucial role in cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage.[1][2][3] Inhibition of ACAT-1 is a promising therapeutic strategy for various diseases, including atherosclerosis, by preventing the accumulation of cholesterol in macrophages within arterial walls, a key event in the formation of atherosclerotic plaques.[1][2]

A pivotal intermediate, 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile , can be synthesized from a disulfide derived from this compound. This intermediate serves as a versatile scaffold for the elaboration into potent and selective ACAT-1 inhibitors.

Synthetic Scheme:

The overall synthetic strategy involves two main stages:

-

Oxidative coupling of this compound to form the corresponding disulfide.

-

A three-component reaction involving the disulfide, a piperazine source, and a cyanide source to yield the target piperazinyl acetonitrile intermediate.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-(4-chlorophenylthio)ethyl) Disulfide

This protocol describes the synthesis of the disulfide precursor from this compound via oxidation.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Iodine

-

Dichloromethane (DCM)

-

Sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane.

-

Add a catalytic amount of iodine (e.g., 0.1 equivalents).

-

To the stirring solution, add 30% hydrogen peroxide (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile

This protocol details the three-component reaction to form the key piperazine intermediate.

Materials:

-

Bis(2-(4-chlorophenylthio)ethyl) disulfide

-

1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

-

Trimethylsilyl cyanide (TMSCN)

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Teflon screw-cap sealed tube

-

Oil bath

Procedure:

-

In a 50 mL Teflon screw-cap sealed tube, combine Bis(2-(4-chlorophenylthio)ethyl) disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).

-

Add ethanol (1 mL) to the mixture.

-

Seal the tube and stir the mixture vigorously in an oil bath at 100 °C for 3 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Wash the precipitate with ethanol (2 mL).

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography to yield the desired product.

Quantitative Data

While the direct ACAT-1 inhibitory activity of the synthesized piperazinyl acetonitrile is part of ongoing research, the data for a well-characterized and highly selective ACAT-1 inhibitor, K-604 , is presented below for context and comparison. K-604 shares structural motifs with compounds derivable from the this compound building block.

| Compound | Target | IC₅₀ (µmol/L) | Selectivity (ACAT-2/ACAT-1) | Reference |

| K-604 | Human ACAT-1 | 0.45 | 229-fold | |

| K-604 | Human ACAT-2 | 102.85 |

Signaling Pathway and Experimental Workflow

ACAT-1 Signaling Pathway

The following diagram illustrates the role of ACAT-1 in cellular cholesterol metabolism and the effect of its inhibition.

Caption: ACAT-1 pathway and inhibition.

Experimental Workflow

This diagram outlines the key steps in the synthesis of the ACAT-1 inhibitor precursor.

Caption: Synthesis workflow.